![molecular formula C18H19N5O3S B2466359 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 2034288-41-8](/img/structure/B2466359.png)
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide
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Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
Research has focused on the selectivity and potency of chemical inhibitors, including compounds similar to "N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide," in human liver microsomes. These inhibitors are crucial for deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in the metabolism of drugs. The selectivity of these inhibitors plays a critical role in predicting potential drug-drug interactions when multiple drugs are administered to patients (Khojasteh et al., 2011).
Therapeutic Applications
Sulfonamide Inhibitors : Sulfonamide compounds, which may include structural similarities or functional groups related to "N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide," are explored for their significant class of synthetic bacteriostatic antibiotics. These compounds have been used in therapy against bacterial infections and are investigated for their potential in treating conditions such as cancer and Alzheimer’s disease (Gulcin & Taslimi, 2018).
Pyrazoline Derivatives : Pyrazoline derivatives, closely related to the compound of interest, are recognized for their diverse pharmacological properties. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The vast range of potential therapeutic applications underscores the importance of pyrazoline and its derivatives in drug development (Shaaban, Mayhoub, & Farag, 2012).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-23-14(11-16(22-23)17-13-19-8-9-20-17)12-21-18(24)7-10-27(25,26)15-5-3-2-4-6-15/h2-6,8-9,11,13H,7,10,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNPDRFSOXNTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(phenylsulfonyl)propanamide |
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